LM9

Cardiomyopathy Inflammation MyD88

LM9 is a uniquely validated MyD88 inhibitor with documented in vivo efficacy in atherosclerosis (ApoE-/- mice, 48% lesion reduction) and obesity-induced cardiomyopathy models. Its dual mechanism—inhibiting both TLR4/MyD88 binding (72% reduction) and MyD88 homodimerization (65% reduction)—distinguishes it from alternatives like ST2825 or TJ-M2010-5. With demonstrated 67% foam cell reduction and dose-dependent cardiac protection (63% TNF-α, 57% IL-6 reduction), LM9 delivers unmatched experimental reliability. Substituting with unvalidated alternatives risks confounding outcomes.

Molecular Formula C24H27N5O5S
Molecular Weight 497.57
Cat. No. B1193051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLM9
SynonymsLM-9;  LM 9;  LM9
Molecular FormulaC24H27N5O5S
Molecular Weight497.57
Structural Identifiers
SMILESO=C(NC1=NC(C2=CC=C(O)C(OC)=C2)=CS1)CCN3CCN(CC4=CC=CC([N+]([O-])=O)=C4)CC3
InChIInChI=1S/C24H27N5O5S/c1-34-22-14-18(5-6-21(22)30)20-16-35-24(25-20)26-23(31)7-8-27-9-11-28(12-10-27)15-17-3-2-4-19(13-17)29(32)33/h2-6,13-14,16,30H,7-12,15H2,1H3,(H,25,26,31)
InChIKeyUBQIVARJJWYNRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LM9: Small-Molecule MyD88 Inhibitor for Atherosclerosis and Fibrosis Research


LM9 (CAS: 2249864-11-5, molecular weight 497.57, formula C24H27N5O5S) is a novel small-molecule inhibitor of myeloid differentiation primary response 88 (MyD88), a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway [1]. LM9 inhibits MyD88 homodimerization and disrupts the TLR4/MyD88 complex, suppressing downstream NF-κB and MAPK activation [2]. This compound has been characterized in peer-reviewed studies demonstrating protective effects in preclinical models of atherosclerosis and obesity-induced cardiomyopathy [2].

Why LM9 Cannot Be Readily Substituted by Other MyD88 Inhibitors in Targeted Studies


MyD88 inhibitors exhibit distinct molecular structures, binding modes, and disease-specific efficacy profiles that preclude simple interchange. LM9's unique mechanism targets both TLR4/MyD88 complex formation and MyD88 homodimerization, whereas other MyD88 inhibitors such as ST2825 (a peptidomimetic) or TJ-M2010-5 may engage different TIR domain epitopes or downstream effectors [1][2]. Critically, LM9 is among the few MyD88 inhibitors with validated in vivo efficacy in atherosclerosis models (ApoE-/- mice) and obesity-induced cardiomyopathy, domains where many comparators lack published data [1][3]. Substituting LM9 with an alternative MyD88 inhibitor without equivalent validation in the target pathophysiology risks confounding experimental outcomes and procurement mismatches.

LM9 Quantitative Differentiation Evidence Against Alternative MyD88 Inhibitors


LM9 vs. LM8: Superior Reduction of Inflammatory Cytokines in Obesity-Induced Cardiac Injury

In comparative studies using high-fat diet (HFD)-induced obesity models, LM9 and LM8 were both evaluated for their ability to reduce inflammatory cytokines in cardiac tissue. LM9 treatment (10 mg/kg, ig, every other day for 8 weeks) resulted in a 63% reduction in TNF-α and a 57% reduction in IL-6 mRNA expression in heart tissue of HFD-fed mice relative to untreated HFD controls [1]. In contrast, LM8 (10 mg/kg, same dosing regimen) achieved a 40% reduction in TNF-α and a 35% reduction in IL-6 in a comparable HFD-induced cardiac injury model [2]. While direct head-to-head data are unavailable, cross-study comparison suggests LM9 may offer enhanced anti-inflammatory efficacy in obesity-induced cardiac pathology.

Cardiomyopathy Inflammation MyD88

LM9 vs. ST2825 and TJ-M2010-5: Documented Anti-Atherosclerotic Efficacy In Vivo

LM9 is one of the few MyD88 inhibitors with published in vivo efficacy in an established atherosclerosis model. In ApoE-/- mice fed a high-fat diet, LM9 (10 mg/kg, daily, 8 weeks) reduced atherosclerotic lesion area by 48% compared to vehicle-treated controls, as quantified by Oil Red O staining of aortic roots [1]. In contrast, no peer-reviewed studies have reported in vivo atherosclerosis efficacy for ST2825 or TJ-M2010-5. ST2825 has been evaluated primarily in oncology and neuroinflammation models [2], while TJ-M2010-5 is studied in liver fibrosis and cardiac ischemia/reperfusion injury but lacks atherosclerosis validation [3]. This disease-specific validation gap makes LM9 the preferable choice for atherosclerosis-focused research programs.

Atherosclerosis Foam Cell MyD88

LM9 vs. T6167923: Potent Suppression of Foam Cell Formation

LM9 inhibits oxidized-LDL (ox-LDL)-induced foam cell formation, a critical event in atherogenesis. In primary mouse peritoneal macrophages, LM9 (5 μM) reduced ox-LDL-induced foam cell formation by 67% as quantified by Oil Red O staining [1]. T6167923, another MyD88 inhibitor, has reported IC50 values for cytokine inhibition (IFN-γ: 2.7 μM; IL-6: 2.66 μM) but lacks any published data on foam cell formation or atherosclerosis-relevant readouts. The foam cell assay is more physiologically relevant to atherosclerosis than general cytokine inhibition assays, providing LM9 with a disease-relevant differentiation advantage.

Foam Cell Atherosclerosis Macrophage

LM9 Distinct Mechanism: Dual Disruption of TLR4/MyD88 Binding and MyD88 Homodimerization

LM9 inhibits both TLR4/MyD88 complex formation and MyD88 homodimerization, as demonstrated by co-immunoprecipitation assays in HEK293 cells [1]. At 10 μM, LM9 reduced TLR4/MyD88 binding by 72% and MyD88 homodimerization by 65% relative to vehicle control. In comparison, ST2825 primarily inhibits MyD88 homodimerization without affecting TLR4/MyD88 binding [2], while TJ-M2010-5 binds to the TIR domain to interfere with homodimerization . This dual-target mechanism may confer broader inhibition of MyD88-dependent signaling and potentially reduce compensatory pathway activation.

MyD88 TLR4 Homodimerization

LM9 Optimal Research Applications Based on Quantitative Evidence


Atherosclerosis Drug Discovery and Mechanistic Studies

LM9 is validated for reducing atherosclerotic lesion area by 48% and foam cell formation by 67% in preclinical models [1]. This makes LM9 an essential tool compound for studies investigating MyD88-dependent atherogenesis, foam cell biology, and vascular inflammation. Its documented in vivo efficacy in ApoE-/- mice provides a reliable positive control for screening novel anti-atherosclerotic agents [1].

Obesity-Induced Cardiomyopathy and Cardiac Fibrosis Research

LM9 demonstrates dose-dependent reduction of cardiac inflammation (63% TNF-α, 57% IL-6 reduction) and fibrosis in HFD-fed mice [2]. Researchers studying metabolic cardiomyopathy, cardiac remodeling, or TLR4/MyD88 signaling in heart tissue can utilize LM9 as a pathway-specific inhibitor with validated cardiac protection [2].

Comparative MyD88 Pathway Pharmacology

LM9's dual mechanism—inhibiting both TLR4/MyD88 binding (72% reduction) and MyD88 homodimerization (65% reduction)—distinguishes it from other MyD88 inhibitors like ST2825 or TJ-M2010-5 [2][3]. This makes LM9 a valuable tool for comparative pathway dissection, structure-activity relationship (SAR) studies, and investigating mechanism-specific differences in MyD88-dependent signaling [2].

Macrophage-Mediated Inflammatory Disease Models

LM9 potently suppresses ox-LDL-induced foam cell formation and reduces pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) in macrophages [1][2]. This positions LM9 as a key reagent for studies focusing on macrophage biology, innate immunity, and sterile inflammation in cardiovascular and metabolic disease contexts [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LM9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.